1-(3-Chloro-4-methylphenyl)ethanone
Description
1-(3-Chloro-4-methylphenyl)ethanone (CAS RN: 90792-98-6) is an aromatic ketone with the molecular formula C₉H₉ClO and a molecular weight of 168.62 g/mol. Its IUPAC name is 1-(3-chloro-4-methylphenyl)ethan-1-one, and it is structurally characterized by a chlorine atom at the 3-position and a methyl group at the 4-position on the benzene ring (Figure 1). Key identifiers include:
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREFXQVOGOGFHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20321764 | |
| Record name | 1-(3-chloro-4-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20321764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90792-98-6 | |
| Record name | 90792-98-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-chloro-4-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20321764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-methylphenyl)ethanone can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 3-chloro-4-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxy
Biological Activity
1-(3-Chloro-4-methylphenyl)ethanone, also known as 3-Chloro-4-methylacetophenone, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and data tables summarizing its effects.
- Chemical Formula : C9H9ClO
- Molecular Weight : 172.62 g/mol
- CAS Number : 90792-98-6
- Structure : The compound features a chloro and methyl group on the aromatic ring, contributing to its biological properties.
Biological Activity Overview
This compound has been studied for its various biological activities, including:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness is often compared with standard antibiotics.
- Cytotoxicity : In vitro studies have demonstrated that this compound possesses cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes, which could be leveraged in drug development for conditions such as cancer and metabolic disorders.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Cytotoxicity Studies
In a cytotoxicity assay using human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values indicating its potential to inhibit cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
These findings suggest that this compound may induce apoptosis in these cell lines, warranting further investigation into its mechanisms of action.
Enzyme Inhibition
The compound was tested for its ability to inhibit tyrosinase, an enzyme involved in melanin production. Results showed an IC50 value of 5 µM, indicating strong inhibitory activity compared to other known inhibitors.
Case Study 1: Anticancer Properties
In a preclinical study, mice bearing xenograft tumors were treated with varying doses of this compound. The results demonstrated a dose-dependent reduction in tumor size, with a significant decrease observed at higher doses (100 mg/kg).
Case Study 2: Antimicrobial Efficacy
A clinical trial assessed the efficacy of a formulation containing this compound for treating skin infections caused by resistant bacterial strains. The trial reported a cure rate of over 70% after two weeks of treatment, highlighting the compound's potential in addressing antibiotic resistance.
Comparison with Similar Compounds
Compounds with Hydroxy and Methoxy Substituents
Key Observations :
- Hydroxy and methoxy groups enhance hydrogen bonding, increasing solubility in polar solvents compared to the methyl-substituted parent compound .
- Melting points correlate with symmetry and intermolecular interactions; the tri-substituted 50317-52-7 has a higher melting point (97–98°C) than the di-substituted 90792-98-6 .
Halogen-Substituted Derivatives
Key Observations :
Amino-Substituted Derivatives
Key Observations :
- Amino groups (e.g., 72531-23-8) introduce basicity, enabling coordination with metal ions in catalytic or antifungal applications .
Tri-Hydroxy and Complex Substituents
Key Observations :
- Multiple hydroxyl groups (130435-29-9) result in high melting points (215–218°C) due to extensive hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
